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molecular formula C9H12O2 B8624591 4-Hydroxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one CAS No. 77806-60-1

4-Hydroxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one

Cat. No. B8624591
M. Wt: 152.19 g/mol
InChI Key: HNNRFEWGWVQYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04356326

Procedure details

In a reaction vessel, water (1 liter) and 5-methyl-2-furylallylcarbinol (25 g) were charged, and the pH value was adjusted to 5.5 with an aqueous 1 N NaOH solution and an aqueous 1 N HCl solution. The temperature was elevated up to 100° C. to reflux, and the mixture was stirred under reflux for 12 hours while maintaining a pH value of 5.0 to 5.5 by the addition of an aqueous 1 N NaOH solution and an aqueous 1 N HCl solution. After cooling to 40° C., the reaction mixture was neutralized with an aqueous 1 N NaOH solution, and sodium chloride (300 g) was added thereto. The mixture was extracted with toluene (100 ml) five times. From the extract, toluene was removed by distillation at 60° C. under reduced pressure to give an oily substance (23 g), which was subjected to distillation under reduced pressure to obtain 2-allyl-3-hydroxy-3-methyl-4-cyclopentenone (21.3 g). Yield, 85.2%. B.P., 77° C./0.1 mmHg. NMR spectrum (CCl4, internal standard TMS, δ ppm, 60 MHz): 7.32 (d, 1H, 4-H); 5.92 (d, 1H, 5-H); 5.81 (complex m, 1H, --CH2 --CH=CHaHb); 5.12 (m, 1H, --CH2 --CH=CHaHb); 4.93 (m, 1H, --CH2 --CH=CHaHb); 4.12 (broad s, 1H, 3-OH); 2.37 (m, 3H, 2-H, s, --CH2 --CH=CHaHb); 1.28 (s, 3H, 3--CH3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 g
Type
reactant
Reaction Step Six
Name
5-methyl-2-furylallylcarbinol
Quantity
25 g
Type
reactant
Reaction Step Seven
Name
Quantity
1 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([CH:7]=[CH:8][CH2:9][CH2:10]O)=[CH:4][CH:3]=1.[OH-:12].[Na+].Cl.[Cl-].[Na+]>O>[CH2:8]([CH:7]1[C:2]([OH:6])([CH3:1])[CH:3]=[CH:4][C:5]1=[O:12])[CH:9]=[CH2:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
300 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Seven
Name
5-methyl-2-furylallylcarbinol
Quantity
25 g
Type
reactant
Smiles
CC1=CC=C(O1)C=CCCO
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated up to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a pH value of 5.0 to 5.5
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with toluene (100 ml) five times
CUSTOM
Type
CUSTOM
Details
From the extract, toluene was removed by distillation at 60° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily substance (23 g), which
DISTILLATION
Type
DISTILLATION
Details
was subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1C(C=CC1(C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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